5-Bromo-2-methoxypyridine-3-thiol
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Overview
Description
5-Bromo-2-methoxypyridine-3-thiol: is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 2nd position, and a thiol group at the 3rd position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxypyridine-3-thiol typically involves the bromination of 2-methoxypyridine followed by the introduction of a thiol group. One common method involves the reaction of 2-methoxypyridine with bromine in the presence of a suitable solvent to yield 5-bromo-2-methoxypyridine. This intermediate can then be treated with a thiolating agent, such as thiourea, under basic conditions to introduce the thiol group at the 3rd position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-methoxypyridine-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond or a sulfonic acid derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding 2-methoxypyridine-3-thiol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: 2-Methoxypyridine-3-thiol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Bromo-2-methoxypyridine-3-thiol is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used as a ligand for studying enzyme interactions and receptor binding. Its thiol group allows it to form covalent bonds with cysteine residues in proteins, making it useful for probing protein function .
Medicine: The compound’s ability to interact with biological targets makes it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxypyridine-3-thiol involves its interaction with biological molecules. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. This interaction can affect various molecular targets and pathways, including enzyme activity and receptor signaling .
Comparison with Similar Compounds
5-Bromo-2-methoxypyridine: Lacks the thiol group, making it less reactive in certain biological contexts.
2-Methoxypyridine-3-thiol: Lacks the bromine atom, which may affect its reactivity and binding properties.
5-Bromo-2-thiopyridine: Lacks the methoxy group, which can influence its solubility and chemical behavior.
Uniqueness: 5-Bromo-2-methoxypyridine-3-thiol is unique due to the combination of its functional groups. The presence of both a bromine atom and a thiol group on the pyridine ring provides it with distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C6H6BrNOS |
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Molecular Weight |
220.09 g/mol |
IUPAC Name |
5-bromo-2-methoxypyridine-3-thiol |
InChI |
InChI=1S/C6H6BrNOS/c1-9-6-5(10)2-4(7)3-8-6/h2-3,10H,1H3 |
InChI Key |
CCDYFVFYJKKLGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)S |
Origin of Product |
United States |
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